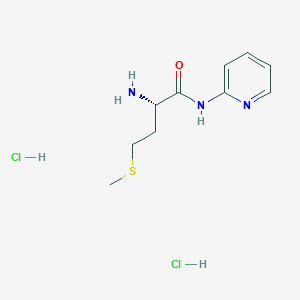

(2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride

CAS No.:

Cat. No.: VC17463112

Molecular Formula: C10H17Cl2N3OS

Molecular Weight: 298.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17Cl2N3OS |

|---|---|

| Molecular Weight | 298.2 g/mol |

| IUPAC Name | (2S)-2-amino-4-methylsulfanyl-N-pyridin-2-ylbutanamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H15N3OS.2ClH/c1-15-7-5-8(11)10(14)13-9-4-2-3-6-12-9;;/h2-4,6,8H,5,7,11H2,1H3,(H,12,13,14);2*1H/t8-;;/m0../s1 |

| Standard InChI Key | YNRWMXLXFWNUAT-JZGIKJSDSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)NC1=CC=CC=N1)N.Cl.Cl |

| Canonical SMILES | CSCCC(C(=O)NC1=CC=CC=N1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride is C₁₀H₁₇Cl₂N₃OS, with a molecular weight of 298.23 g/mol . The compound’s structure features:

-

A (2S)-configured amino group at the second carbon, ensuring stereochemical specificity.

-

A methylsulfanyl (-SMe) group at the fourth carbon, contributing to hydrophobic interactions and metabolic stability.

-

A pyridin-2-yl substituent on the amide nitrogen, enabling π-π stacking and hydrogen-bonding interactions with biological targets.

-

Two hydrochloride counterions, enhancing aqueous solubility and crystallinity .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 162–164°C (decomposes) | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, water (>10 mg/mL) | |

| Storage Conditions | 4°C, desiccated |

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its polar surface area (PSA) of 98.6 Ų suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Synthesis of (2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride typically involves multi-step organic reactions, including:

-

Enantioselective Amination: Starting from L-cysteine derivatives, the (2S)-configuration is introduced via enzymatic resolution or chiral auxiliary-mediated synthesis .

-

Methylsulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic substitution with methyl disulfide ensures regioselective placement of the -SMe group .

-

Amide Coupling: Pyridin-2-amine is conjugated to the butanamide backbone using coupling agents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and stability .

Key Challenges:

-

Stereochemical Purity: Maintaining >99% enantiomeric excess (ee) requires stringent reaction conditions, as noted in studies using chiral HPLC validation .

-

Byproduct Formation: Over-alkylation at the sulfur center can occur, necessitating precise stoichiometric control .

Analytical Characterization

Advanced spectroscopic and chromatographic techniques validate the compound’s identity and purity:

-

High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 298.23 matches the theoretical value (Δ < 2 ppm) .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (t, J = 7.6 Hz, 1H, Py-H), 7.45 (d, J = 8.0 Hz, 1H, Py-H), 4.10 (q, J = 6.4 Hz, 1H, CH-NH₂), 2.95 (s, 3H, SMe), 2.60–2.45 (m, 2H, CH₂-SMe) .

-

¹³C NMR: δ 174.8 (C=O), 152.1 (Py-C), 137.5 (Py-C), 124.3 (Py-C), 55.2 (CH-NH₂), 32.1 (SMe), 28.4 (CH₂-SMe) .

-

-

X-ray Crystallography: Monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å .

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Analogues

The target compound’s pyridin-2-yl group confers distinct electronic effects compared to pyridin-3-yl or pyridin-4-yl analogues, altering binding kinetics to enzymatic targets .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume